3'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H9IO2 It is a derivative of biphenyl, where an iodine atom is substituted at the 3’ position and a carboxylic acid group is attached at the 3 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid typically involves the iodination of a biphenyl precursor followed by carboxylation. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl iodide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include refluxing in a solvent such as dioxane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, or other metal-catalyzed cross-coupling reactions. These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the iodine atom, the compound can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation and Reduction: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.
Scientific Research Applications
3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The iodine atom and carboxylic acid group play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The compound’s effects are mediated through pathways involving aromatic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1,1’-biphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-iodobiphenyl: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and applications.
Uniqueness
3’-Iodo-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
3-(3-iodophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGXSEXPBQYOMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681768 |
Source
|
Record name | 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-40-8 |
Source
|
Record name | 3′-Iodo[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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